molecular formula C23H20N4O2S B11465070 2-(3-benzyl-1,2,4-oxadiazol-5-yl)-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine

2-(3-benzyl-1,2,4-oxadiazol-5-yl)-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine

Cat. No.: B11465070
M. Wt: 416.5 g/mol
InChI Key: HRNITWCBNQIUCK-UHFFFAOYSA-N
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Description

3-Benzyl-5-[4-(Methoxymethyl)-6-Methyl-3-(1H-Pyrrol-1-Yl)Thieno[2,3-B]Pyridin-2-Yl]-1,2,4-Oxadiazole is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core, a pyrrole ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-5-[4-(Methoxymethyl)-6-Methyl-3-(1H-Pyrrol-1-Yl)Thieno[2,3-B]Pyridin-2-Yl]-1,2,4-Oxadiazole typically involves multi-step reactions starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-b]Pyridine Core: This step involves the cyclization of a suitable precursor, such as 2-aminothiophene, with a pyridine derivative under acidic conditions.

    Introduction of the Pyrrole Ring: The pyrrole ring is introduced through a condensation reaction with a suitable aldehyde or ketone.

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed by the cyclization of a hydrazide intermediate with a carboxylic acid derivative under dehydrating conditions.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-5-[4-(Methoxymethyl)-6-Methyl-3-(1H-Pyrrol-1-Yl)Thieno[2,3-B]Pyridin-2-Yl]-1,2,4-Oxadiazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups such as halogens, alkyl, or aryl groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide, alkylation using alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, reduction may produce alcohols or amines, and substitution reactions may result in halogenated or alkylated derivatives.

Scientific Research Applications

3-Benzyl-5-[4-(Methoxymethyl)-6-Methyl-3-(1H-Pyrrol-1-Yl)Thieno[2,3-B]Pyridin-2-Yl]-1,2,4-Oxadiazole has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.

    Materials Science: The compound’s heterocyclic structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in various organic reactions.

Mechanism of Action

The mechanism of action of 3-Benzyl-5-[4-(Methoxymethyl)-6-Methyl-3-(1H-Pyrrol-1-Yl)Thieno[2,3-B]Pyridin-2-Yl]-1,2,4-Oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzyl-5-[4-(Methoxymethyl)-6-Methyl-3-(1H-Pyrrol-1-Yl)Thieno[2,3-B]Pyridin-2-Yl]-1,2,4-Triazole
  • 3-Benzyl-5-[4-(Methoxymethyl)-6-Methyl-3-(1H-Pyrrol-1-Yl)Thieno[2,3-B]Pyridin-2-Yl]-1,2,4-Thiadiazole

Uniqueness

The uniqueness of 3-Benzyl-5-[4-(Methoxymethyl)-6-Methyl-3-(1H-Pyrrol-1-Yl)Thieno[2,3-B]Pyridin-2-Yl]-1,2,4-Oxadiazole lies in its specific combination of heterocyclic rings, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C23H20N4O2S

Molecular Weight

416.5 g/mol

IUPAC Name

3-benzyl-5-[4-(methoxymethyl)-6-methyl-3-pyrrol-1-ylthieno[2,3-b]pyridin-2-yl]-1,2,4-oxadiazole

InChI

InChI=1S/C23H20N4O2S/c1-15-12-17(14-28-2)19-20(27-10-6-7-11-27)21(30-23(19)24-15)22-25-18(26-29-22)13-16-8-4-3-5-9-16/h3-12H,13-14H2,1-2H3

InChI Key

HRNITWCBNQIUCK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C(SC2=N1)C3=NC(=NO3)CC4=CC=CC=C4)N5C=CC=C5)COC

Origin of Product

United States

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